
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPE is a ketone derivative of diazepane, a class of compounds known for their anxiolytic and sedative effects. In
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has shown promise as a potential drug candidate for the treatment of anxiety and depression. In neuroscience, 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has been used as a tool to study the role of GABA receptors in the brain. In materials science, 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has been used as a building block for the synthesis of novel polymers and materials.
Mecanismo De Acción
The exact mechanism of action of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is not well understood. However, it is believed to act as a positive allosteric modulator of GABA receptors, which are involved in the regulation of anxiety and sedation.
Biochemical and Physiological Effects:
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to increase the activity of GABA receptors in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its potential toxicity and limited availability may limit its use in some applications.
Direcciones Futuras
There are several future directions for research on 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone. One area of interest is the development of more potent and selective GABA receptor modulators based on the structure of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone. Another area of interest is the use of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone and its potential applications in the treatment of anxiety and depression.
Métodos De Síntesis
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenol with 4-methyl-1,4-diazepane-1-carboxylic acid, followed by the reduction of the resulting ketone with sodium borohydride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-5-6-14(2)15(11-13)20-12-16(19)18-8-4-7-17(3)9-10-18/h5-6,11H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIPXJQPPSWVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

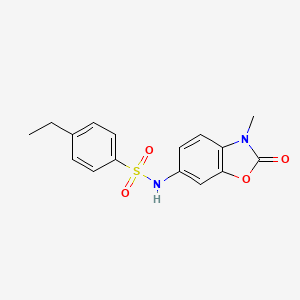
![N-(2,4-difluorophenyl)-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B7479094.png)
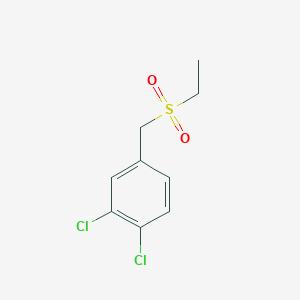
![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)

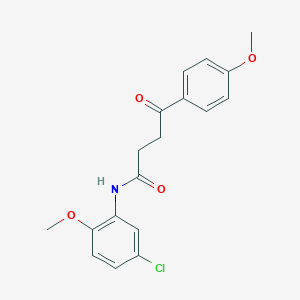

![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)
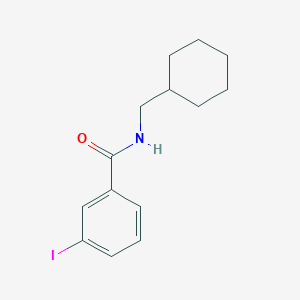
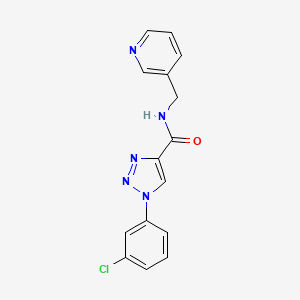
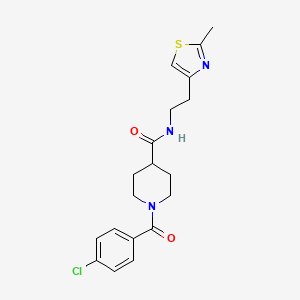
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)
![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)